2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
“2-Amino-4-(1H-pyrazol-1-YL)benzoic acid” is a heterocyclic compound . It is a type of benzoic acid derivative that contains a pyrazole ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazones with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent), which gives the crude pyrazolyl benzoic acid derivative . This crude product can then be recrystallized in acetonitrile to give the pure product .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8N2O2 . It has a molecular weight of 188.18 . The structure includes a benzoic acid group attached to a pyrazole ring .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . It has a Log Po/w (iLOGP) of 1.51 .Scientific Research Applications
Regioselective Synthesis and Novel Compounds
Regioselective Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines : A novel protocol for the synthesis of 2-(pyrazolo[1,5-a]pyrimidines)benzoic acids was developed, using a solvent-free method that offers good to excellent yields and short reaction times. This method emphasizes the regiospecific synthesis of complex structures, showcasing the versatility of pyrazole derivatives in synthetic chemistry (Quiroga et al., 2007).
Optical Properties and Thin Films
Synthesis and Optical Properties Studies of Antipyrine Derivatives Thin Films : The synthesis of derivatives like L1 and L2 through condensation reactions and their characterization reveal important optical properties. These findings are crucial for applications in materials science, particularly in the development of thin films with specific optical characteristics (El-Ghamaz et al., 2017).
Corrosion Inhibition
Corrosion Resistance of Mild Steel Coated with Organic Material Containing Pyrazole Moiety : Derivatives with pyrazole moieties have been evaluated as corrosion inhibitors for mild steel, showing that they act as mixed-type inhibitors. This research opens up new avenues for the application of pyrazole derivatives in protecting metals against corrosion, highlighting their potential in industrial applications (El Hajjaji et al., 2018).
Structural Studies and Supramolecular Chemistry
Structural Studies of 1-Phenyl-2,3-Dimethyl-5-Oxo-1,2-Dihydro-1H-Pyrazol-4-Ammonium : The structural analysis of compounds obtained from the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid offers insights into the formation of proton transfer derivatives and their thermal stability. Such studies are foundational in the development of new materials and understanding their stability (Fazil et al., 2012).
Novel Synthesis Protocols
An Efficient and Novel Protocol for the Synthesis of Pyrazolo[5,1-a]isoindole Derivatives : This research outlines an efficient method to synthesize biologically important molecules, showcasing the potential of pyrazole derivatives in the pharmaceutical industry (Islami et al., 2004).
Safety and Hazards
Future Directions
The future directions for “2-Amino-4-(1H-pyrazol-1-YL)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by pyrazole derivatives, “this compound” could potentially be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to active sites, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Given the structural similarities to other benzoic acid derivatives, it may be involved in pathways related to cellular metabolism or signal transduction .
Pharmacokinetics
Like many other small organic molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is possible that the compound could have a variety of effects depending on the specific targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and altering the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. Furthermore, this compound can affect protein-protein interactions, potentially disrupting or stabilizing protein complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and altered physiological functions. Threshold effects have been observed, where a specific dosage range triggers significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, influencing its biological activity. The distribution of this compound can also affect its accumulation and clearance from the body, impacting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in distinct cellular environments .
properties
IUPAC Name |
2-amino-4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADMJGMKMNLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695705 | |
Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-55-7 | |
Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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